molecular formula C10H13Li4N6O12P3 B1662660 AMP pnp CAS No. 72957-42-7

AMP pnp

Número de catálogo B1662660
Número CAS: 72957-42-7
Peso molecular: 530 g/mol
Clave InChI: FDBDJIGGLGUOPP-KWIZKVQNSA-J
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

AMP-PNP (Adenylyl-imidodiphosphate) is a non-hydrolysable analogue of ATP . It inhibits fast axonal transport and facilitates the interaction between membranous organelles and microtubules . It is also used as a competitive inhibitor of most ATP-dependent systems .


Synthesis Analysis

The synthesis of AMP-PNP involves complex biochemical processes. It has been used in the preparation of nucleotide solutions, two-motor fluorescence assay, preparation of flow-cells with kinesin, and cascade binding assays . It is a good substrate for enzymes hydrolyzing between the α- and β-phosphorus atom, yet is resistant to enzymes cleaving between the β- and γ-phosphorus atom .


Molecular Structure Analysis

The molecular structure of AMP-PNP has been studied using various techniques such as crystallography . These studies have revealed details of conformational changes that provide insights into the mechanism of action of AMP-PNP.


Chemical Reactions Analysis

AMP-PNP participates in various chemical reactions. For instance, it has been shown to affect the dynamical properties of monomer and polymerized actin . It also plays a role in the ATPase activity of certain proteins .


Physical And Chemical Properties Analysis

AMP-PNP has unique physical and chemical properties. It is known to affect the internal rigidity of actin systems, showing longer rotational correlation time and increased thermal transition temperature .

Aplicaciones Científicas De Investigación

Enzyme Kinetics and Mechanism Studies

AMP-PNP is widely used in the study of enzyme kinetics to understand the mechanisms of ATP-dependent enzymes. It acts as a competitive inhibitor, allowing researchers to observe enzyme behavior in the absence of ATP hydrolysis . This helps in elucidating the steps involved in enzymatic reactions and the role of ATP in these processes.

Molecular Biology Research

In molecular biology, AMP-PNP serves as a substitute for ATP in reactions where hydrolysis needs to be prevented. It is particularly useful in studies involving DNA repair mechanisms, such as the DNA damage response (DDR) pathways, where it helps in understanding the activation mechanisms of master kinases like ATM, ATR, and DNA–PK .

Structural Biology

AMP-PNP is instrumental in structural biology for stabilizing protein conformations during crystallization. By binding to ATP sites without being hydrolyzed, it allows for the capture of protein structures in states that are otherwise transient, providing insights into the function and regulation of proteins like CDK12/CycK complexes .

Drug Discovery

In drug discovery, AMP-PNP is used to identify and validate targets by mimicking ATP binding without initiating downstream effects. This helps in screening for potential inhibitors that can disrupt the ATP-binding sites of target proteins, offering a pathway to novel therapeutic agents .

Genetic Engineering

AMP-PNP aids in genetic engineering by facilitating the study of chromatin remodelers and their interaction with nucleosomes. It helps in understanding how these remodelers regulate gene expression by modulating nucleosome structure without the turnover of ATP .

Pharmacology

In pharmacology, AMP-PNP is used to study the pharmacodynamics of ATP-dependent receptors and channels. It helps in characterizing the binding sites and conformational changes induced by ATP analogs, which is crucial for the development of new drugs targeting these sites .

Direcciones Futuras

The future directions of AMP-PNP research could involve further exploration of its roles in various biological processes and its potential applications in drug development . Its role as a non-hydrolysable ATP analogue makes it a valuable tool for studying ATP-dependent systems .

Propiedades

IUPAC Name

tetralithium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-(phosphonatoamino)phosphinate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N6O12P3.4Li/c11-8-5-9(13-2-12-8)16(3-14-5)10-7(18)6(17)4(27-10)1-26-31(24,25)28-30(22,23)15-29(19,20)21;;;;/h2-4,6-7,10,17-18H,1H2,(H,24,25)(H2,11,12,13)(H4,15,19,20,21,22,23);;;;/q;4*+1/p-4/t4-,6-,7-,10-;;;;/m1..../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDBDJIGGLGUOPP-KWIZKVQNSA-J
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].[Li+].[Li+].[Li+].C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OP(=O)(NP(=O)([O-])[O-])[O-])O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[Li+].[Li+].[Li+].[Li+].C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)(NP(=O)([O-])[O-])[O-])O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Li4N6O12P3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

530.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

AMP pnp

CAS RN

72957-42-7
Record name 5'-Adenylic acid, monoanhydride with imidodiphosphoric acid, tetralithium salt
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072957427
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5'-Adenylic acid, monoanhydride with imidodiphosphoric acid, tetralithium salt
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.070.094
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does AMP-PNP exert its effects on target proteins?

A1: AMP-PNP typically acts as a competitive inhibitor for ATP-binding sites in various proteins, including enzymes like kinases and ATPases. [, , ] It mimics the binding of ATP but prevents hydrolysis, effectively locking the target protein in a specific conformational state. [, , ]

Q2: Can you provide examples of AMP-PNP's influence on protein conformation and function?

A2: Certainly. In the study on Escherichia coli EF(0)F(1) ATPase, AMP-PNP binding induced significant conformational changes in the F(1) subunit, affecting its diameter, shape, and internal cavity. [] This highlights AMP-PNP's ability to trap specific enzyme conformations. Similarly, in human death-associated protein kinase (DAPK), AMP-PNP binding led to a more closed conformation compared to the apo-enzyme, indicating a transition towards a catalytically inactive state. []

Q3: Does AMP-PNP always act as an inhibitor?

A3: While generally considered an inhibitor, AMP-PNP can exhibit diverse effects depending on the target protein and experimental conditions. For instance, AMP-PNP enhanced nucleotide hydrolysis and trapping at the NBD2 domain of the cystic fibrosis transmembrane conductance regulator (CFTR) while inhibiting these processes at the NBD1 domain. [] This suggests a complex interplay between AMP-PNP and different ATP-binding domains within a protein.

Q4: What is the molecular formula and weight of AMP-PNP?

A4: The molecular formula for AMP-PNP is C10H16N6O12P3, and its molecular weight is 507.19 g/mol.

Q5: Is there any spectroscopic data available for AMP-PNP?

A5: While the provided papers don't delve into detailed spectroscopic analysis of AMP-PNP itself, fluorescence spectroscopy has been used to study its binding kinetics to proteins like Escherichia coli DnaB helicase. [] These studies utilize fluorescently labeled nucleotide analogs to monitor conformational changes in the protein upon ligand binding.

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